molecular formula C15H17N7OS2 B5407992 2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide

2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5407992
M. Wt: 375.5 g/mol
InChI Key: BQMVXGFNQRFHQS-UHFFFAOYSA-N
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Description

2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a combination of triazole, thiadiazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiadiazole intermediates, which are then coupled through a sulfanyl linkage to form the final compound. Common reagents used in these reactions include dimethylamine, methyl iodide, and various sulfur-containing compounds. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane and ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the triazole and thiadiazole rings .

Scientific Research Applications

2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to its combination of triazole, thiadiazole, and acetamide functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[[5-[3-(dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7OS2/c1-21(2)11-6-4-5-10(7-11)13-18-20-15(22(13)3)24-8-12(23)17-14-19-16-9-25-14/h4-7,9H,8H2,1-3H3,(H,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMVXGFNQRFHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=NN=CS2)C3=CC(=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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